molecular formula C25H20BrClN2O2 B12151633 9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12151633
M. Wt: 495.8 g/mol
InChI Key: QUEWHXFEFAPEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by the presence of bromine, chlorine, and prop-2-en-1-yloxy groups attached to a pyrazolobenzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrazolobenzoxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolobenzoxazine core.

    Introduction of Bromine and Chlorine Groups: Bromination and chlorination reactions are carried out using brominating and chlorinating agents such as bromine (Br2) and thionyl chloride (SOCl2).

    Attachment of Prop-2-en-1-yloxy Group: This step involves the reaction of the intermediate compound with prop-2-en-1-ol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halogens (Br2, Cl2), nucleophiles (amines, alcohols), often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, 9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a potential lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    9-Bromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the prop-2-en-1-yloxy group.

    5-(4-Chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine group.

    9-Bromo-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the 4-chlorophenyl group.

Uniqueness

The uniqueness of 9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of functional groups. The presence of bromine, chlorine, and prop-2-en-1-yloxy groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H20BrClN2O2

Molecular Weight

495.8 g/mol

IUPAC Name

9-bromo-5-(4-chlorophenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H20BrClN2O2/c1-2-13-30-20-10-5-16(6-11-20)22-15-23-21-14-18(26)7-12-24(21)31-25(29(23)28-22)17-3-8-19(27)9-4-17/h2-12,14,23,25H,1,13,15H2

InChI Key

QUEWHXFEFAPEIN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.